molecular formula C6H8N2O2 B7637602 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde

4-(methoxymethyl)-1H-imidazole-2-carbaldehyde

Cat. No. B7637602
M. Wt: 140.14 g/mol
InChI Key: SZIZEJLHLVMWQQ-UHFFFAOYSA-N
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Description

4-(methoxymethyl)-1H-imidazole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a versatile building block in organic synthesis and has been used in various scientific research applications. In

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to the presence of a reactive aldehyde group and an imidazole ring. It can participate in various nucleophilic and electrophilic reactions, making it a versatile building block in organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to exhibit low toxicity and has been used in various in vitro and in vivo experiments. It is believed to be metabolized in the liver and excreted through the urine.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde in lab experiments include its versatility as a building block in organic synthesis, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in some solvents and the lack of understanding of its mechanism of action.

Future Directions

There are many future directions for the use of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde in scientific research. One potential direction is the development of new fluorescent probes for bioimaging applications. Additionally, it can be used in the development of new materials for electronic and optical applications. Further studies are needed to understand its mechanism of action and potential applications in other fields.
In conclusion, this compound is a versatile building block in organic synthesis with potential applications in various scientific research fields. Its ease of synthesis, low toxicity, and unique properties make it an attractive compound for further study. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde can be achieved through various methods. One of the most common methods involves the reaction of 4-formyl-1H-imidazole with paraformaldehyde in the presence of a base catalyst. The reaction yields the desired product in good yields and high purity. Other methods involve the use of different aldehydes and imidazoles as starting materials.

Scientific Research Applications

4-(methoxymethyl)-1H-imidazole-2-carbaldehyde has been extensively used in scientific research for various applications. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the development of fluorescent probes for bioimaging applications. Additionally, it has been used in the development of new materials for electronic and optical applications.

properties

IUPAC Name

5-(methoxymethyl)-1H-imidazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-4-5-2-7-6(3-9)8-5/h2-3H,4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIZEJLHLVMWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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